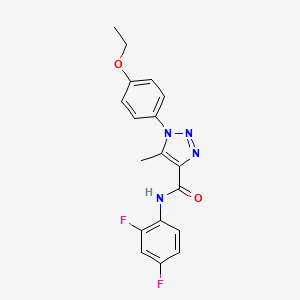
N-(thiophen-2-ylmethyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(thiophen-2-ylmethyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide, also known as TTM, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. TTM belongs to the class of oxazole derivatives and has been studied for its anti-inflammatory, anti-tumor, and anti-viral activities.
Mécanisme D'action
Target of Action
It’s known that thiophene derivatives have a wide range of therapeutic properties and diverse applications in medicinal chemistry . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to a range of therapeutic effects . The electron pairs on sulfur are significantly delocalized in the π electron system, making thiophene extremely reactive, similar to benzene derivatives .
Biochemical Pathways
It’s known that thiophene derivatives can influence a variety of biochemical pathways due to their broad spectrum of biological activity .
Pharmacokinetics
Thiophene is soluble in most organic solvents like alcohol and ether but insoluble in water . This could potentially impact the bioavailability of the compound.
Result of Action
It’s known that thiophene derivatives can have a variety of effects at the molecular and cellular level, contributing to their broad spectrum of biological activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It’s known that the physicochemical properties of thiophene are similar to those of benzene, which could potentially influence its stability and efficacy .
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(thiophen-2-ylmethyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide in lab experiments include its potential therapeutic properties in various diseases, its ability to inhibit the growth of cancer cells, and its anti-inflammatory and anti-viral effects. However, the limitations of using N-(thiophen-2-ylmethyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide in lab experiments include its low solubility in water, which can make it difficult to administer in certain assays, and its potential toxicity at high concentrations.
Orientations Futures
For N-(thiophen-2-ylmethyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide research include the development of more efficient synthesis methods, the identification of its molecular targets and mechanisms of action, and the evaluation of its therapeutic potential in animal models and clinical trials. In addition, N-(thiophen-2-ylmethyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide derivatives with improved solubility and bioavailability could be developed to enhance its therapeutic properties. Finally, the combination of N-(thiophen-2-ylmethyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide with other drugs or therapies could be explored to enhance its effectiveness in treating various diseases.
Conclusion
In conclusion, N-(thiophen-2-ylmethyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide, or N-(thiophen-2-ylmethyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide, is a chemical compound with potential therapeutic properties in various diseases such as cancer, viral infections, and inflammatory disorders. N-(thiophen-2-ylmethyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the replication of the hepatitis C virus. Future research on N-(thiophen-2-ylmethyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide should focus on the development of more efficient synthesis methods, the identification of its molecular targets and mechanisms of action, and the evaluation of its therapeutic potential in animal models and clinical trials.
Méthodes De Synthèse
The synthesis of N-(thiophen-2-ylmethyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide involves the condensation of 2-(thiophene-3-carboxamido)oxazole-4-carboxylic acid with thiophen-2-ylmethanamine in the presence of a coupling agent such as EDC or DCC. The reaction is carried out in a solvent such as DMF or DMSO and results in the formation of N-(thiophen-2-ylmethyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide as a white solid with a melting point of 230-232°C.
Applications De Recherche Scientifique
N-(thiophen-2-ylmethyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide has been studied for its potential therapeutic applications in various diseases such as cancer, viral infections, and inflammatory disorders. In cancer research, N-(thiophen-2-ylmethyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide has shown promising results in inhibiting the growth of various cancer cell lines such as breast cancer, lung cancer, and colon cancer. N-(thiophen-2-ylmethyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide has also been studied for its anti-viral properties, particularly against the hepatitis C virus. In addition, N-(thiophen-2-ylmethyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory disorders such as rheumatoid arthritis.
Propriétés
IUPAC Name |
2-(thiophene-3-carbonylamino)-N-(thiophen-2-ylmethyl)-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3S2/c18-12(9-3-5-21-8-9)17-14-16-11(7-20-14)13(19)15-6-10-2-1-4-22-10/h1-5,7-8H,6H2,(H,15,19)(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRSLWFHCWLGPMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)C2=COC(=N2)NC(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(thiophen-2-ylmethyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

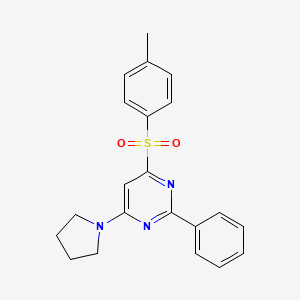
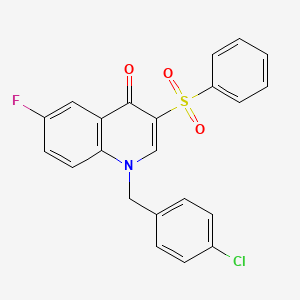
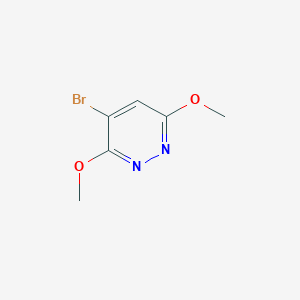
![2-[(4-Oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanylmethylsulfanyl]-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2908161.png)
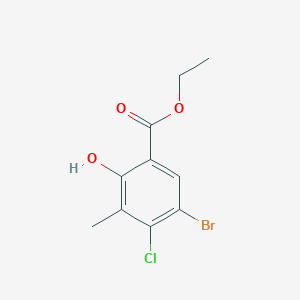
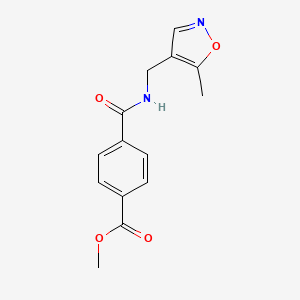
![N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2908164.png)
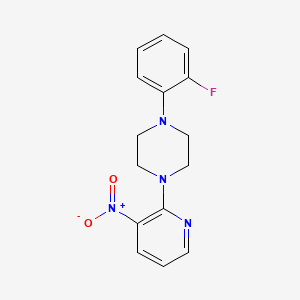
![3-(2,4-dimethoxyphenyl)-5,6-dimethyl-1-(pyridin-3-ylmethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2908167.png)
![(2E)-5-benzyl-2-{[4-(propan-2-yl)phenyl]imino}-1,3-thiazolidin-4-one](/img/structure/B2908169.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2908171.png)
![1-[(2S)-2-[8-chloro-3-(2,6-dichlorophenyl)-6-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl]-1,3-thiazolidin-3-yl]ethan-1-one](/img/structure/B2908173.png)
![4-acetyl-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2908176.png)
